molecular formula C22H21ClN4 B15108618 N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15108618
M. Wt: 376.9 g/mol
InChI Key: QJBSVSVYZDLZEG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the pyrimidine ring and other substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro-substituted phenyl ring and a propyl group at the pyrazolo[1,5-a]pyrimidine core enhances its binding affinity and selectivity towards certain molecular targets .

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4/c1-3-7-19-14-20(24-18-12-10-17(23)11-13-18)27-22(25-19)21(15(2)26-27)16-8-5-4-6-9-16/h4-6,8-14,24H,3,7H2,1-2H3

InChI Key

QJBSVSVYZDLZEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4

Origin of Product

United States

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